(S)-VU0637120

Y4 receptor Allosteric modulation GPCR pharmacology

Select (S)-VU0637120 for its unique, stereospecific allosteric antagonism of Y4R (KB 300-400 nM), essential for clean target validation in obesity and metabolism research. Orthosteric ligands cannot substitute its distinct pharmacology. High solubility in DMSO (50 mg/mL) and ≥98% purity ensure assay reproducibility and reliable in vivo use.

Molecular Formula C16H19N3O5S2
Molecular Weight 397.5 g/mol
Cat. No. B10856568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-VU0637120
Molecular FormulaC16H19N3O5S2
Molecular Weight397.5 g/mol
Structural Identifiers
SMILESCS(=O)(=O)N1CCCCC1C(=O)NC2=NC3=CC4=C(C=C3S2)OCCO4
InChIInChI=1S/C16H19N3O5S2/c1-26(21,22)19-5-3-2-4-11(19)15(20)18-16-17-10-8-12-13(9-14(10)25-16)24-7-6-23-12/h8-9,11H,2-7H2,1H3,(H,17,18,20)
InChIKeyXLSQVBRMGFLMGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-1-methylsulfonylpiperidine-2-carboxamide: First-in-Class Selective Y4 Receptor Allosteric Antagonist


N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-1-methylsulfonylpiperidine-2-carboxamide, commonly referred to as (S)-VU0637120, is a synthetic organic compound belonging to the class of benzothiazole derivatives with a piperidine carboxamide scaffold. It is established as the first selective negative allosteric modulator (NAM) of the neuropeptide Y4 receptor (Y4R), a G protein-coupled receptor implicated in appetite regulation and energy homeostasis [1]. The compound is characterized by its allosteric mechanism of action, binding to a site distinct from the orthosteric pocket of the endogenous ligand pancreatic polypeptide (PP), thereby selectively inhibiting native Y4R function [2].

Why Generic Substitution of N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-1-methylsulfonylpiperidine-2-carboxamide Fails: Unique Allosteric Mechanism and Stereochemical Specificity


Substitution with generic Y4 receptor ligands or related benzothiazole derivatives is not scientifically valid due to fundamental differences in mechanism of action, stereochemical requirements, and target engagement. (S)-VU0637120 is a stereospecific negative allosteric modulator (NAM) that binds to a unique allosteric pocket within the Y4R transmembrane domains, a site distinct from the orthosteric pocket targeted by endogenous peptides like pancreatic polypeptide (PP) or peptide-based antagonists such as 1229U91 [1]. This allosteric mechanism confers a distinct pharmacological profile, including probe dependence and saturable antagonism, which cannot be replicated by orthosteric ligands. Furthermore, the biological activity is highly dependent on the (S)-enantiomeric configuration; the racemate or (R)-enantiomer do not exhibit comparable potency or selectivity . Consequently, using alternative Y4R ligands or structurally similar compounds without this specific allosteric profile would yield divergent experimental outcomes, compromising the validity of research on Y4R-mediated pathways.

Quantitative Differentiation of N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-1-methylsulfonylpiperidine-2-carboxamide: Comparative Evidence for Scientific Selection


Allosteric Antagonism Potency and Binding Affinity vs. Positive Allosteric Modulator VU0506013

As a negative allosteric modulator (NAM), (S)-VU0637120 reduces Y4R activation by PP with an IC50 of 2.7 µM (pIC50 5.6) and binds to the allosteric site with a KB of 300-400 nM [1]. In contrast, the positive allosteric modulator (PAM) VU0506013 enhances Y4R function with an EC50 of 125 nM and exhibits higher allosteric site affinity (KB = 34.9 nM) . This quantitative difference in allosteric affinity and opposite functional directionality (negative vs. positive modulation) necessitates precise selection based on the desired experimental modulation of Y4R signaling.

Y4 receptor Allosteric modulation GPCR pharmacology

Solubility in DMSO: A Critical Parameter for In Vitro Assay Preparation

For in vitro studies, solubility in DMSO is a key practical differentiator. (S)-VU0637120 demonstrates a solubility of 50 mg/mL (125.8 mM) in DMSO [1], which is substantially higher than that of the related Y4R PAM VU0506013, which has a reported solubility of 10 mM (equivalent to 3.69 mg/mL) in DMSO . This ~13.6-fold higher molar solubility facilitates the preparation of concentrated stock solutions, reduces the need for sonication, and minimizes the volume of DMSO introduced into cell culture systems, thereby mitigating potential solvent toxicity.

Solubility Formulation In vitro assays

Purity Profile and Batch-to-Batch Consistency for Reproducible Research

Commercial suppliers of (S)-VU0637120 consistently report high purity levels, typically ≥98% as determined by HPLC, with some vendors specifying purities as high as 99.96% . In contrast, the racemic mixture (CAS 1214099-39-4) or structurally related benzothiazole derivatives often lack such rigorous purity specifications and are not validated for specific Y4R allosteric activity . The availability of high-purity, analytically characterized (S)-VU0637120 ensures batch-to-batch consistency, a fundamental requirement for reproducible pharmacological studies.

Purity Quality control Reproducibility

Selectivity Profile: Minimal Off-Target Activity at Related Y Receptors

(S)-VU0637120 is characterized as a highly selective Y4R allosteric antagonist, with no significant activity reported at the closely related Y1, Y2, or Y5 receptors in functional assays [1]. While quantitative IC50 values for these off-target receptors are not always explicitly provided in public databases, the compound's designation as the 'first selective Y4R allosteric antagonist' implies a selectivity window sufficient to isolate Y4R-mediated effects in complex biological systems [2]. This contrasts with non-selective Y receptor ligands or peptide analogs, which often exhibit cross-reactivity across multiple Y receptor subtypes, complicating data interpretation.

Selectivity Off-target effects Y receptor family

Optimal Research and Industrial Application Scenarios for N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-1-methylsulfonylpiperidine-2-carboxamide


Investigating Y4R-Mediated Appetite Regulation and Energy Homeostasis

Leverage the selective Y4R allosteric antagonism of (S)-VU0637120 to dissect the specific contribution of Y4R signaling to appetite control and metabolic regulation. The compound's ability to selectively inhibit native Y4R function, as demonstrated by its IC50 of 2.7 µM and KB of 300-400 nM [1], makes it an ideal tool for in vitro and ex vivo studies in tissues such as the hypothalamus or colon mucosa, where Y4R is natively expressed. This application is further supported by its high solubility in DMSO (50 mg/mL), facilitating precise dosing in cellular assays [2].

Validating Y4R as a Therapeutic Target in Obesity and Metabolic Disorders

Employ (S)-VU0637120 as a first-in-class chemical probe to validate Y4R as a drug target for metabolic diseases. The compound's allosteric mechanism and high subtype selectivity minimize off-target effects, providing a cleaner pharmacological profile compared to peptide-based ligands [1]. In vivo studies, such as those using mouse models of obesity, can utilize the compound's favorable purity profile (≥98%) and documented storage stability to ensure consistent results .

Comparative Allosteric Modulation Studies with VU0506013 to Elucidate Y4R Signaling Bias

Utilize the distinct allosteric profiles of (S)-VU0637120 (NAM, KB = 300-400 nM) and VU0506013 (PAM, KB = 34.9 nM) to investigate functional selectivity and biased signaling at the Y4R [1]. The 8.6-fold difference in allosteric binding affinity and opposite modulatory effects (negative vs. positive) enable detailed structure-activity relationship (SAR) studies aimed at understanding how different allosteric ligands can stabilize distinct receptor conformations and preferentially activate downstream signaling pathways.

Quality Control and Reference Standard for High-Throughput Screening Campaigns

Given its high analytical purity (up to 99.96%) and well-characterized pharmacological activity, (S)-VU0637120 serves as an excellent reference standard for high-throughput screening (HTS) campaigns aimed at identifying novel Y4R allosteric modulators [2]. Its consistent batch-to-batch quality ensures reliable performance as a positive control or for assay validation, reducing variability in large-scale screening efforts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-VU0637120

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.